2-Amino-6-thienyl-purine

Overview

Description

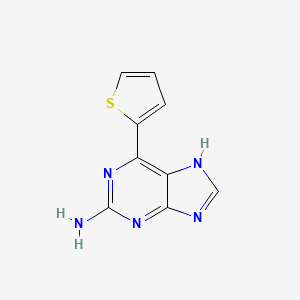

2-Amino-6-thienyl-purine is a synthetic compound that belongs to the class of purine derivatives. It is characterized by the presence of an amino group at the second position and a thienyl group at the sixth position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-thienyl-purine typically involves the condensation of 2-aminopurine with a thienyl derivative. One common method includes the reaction of 2-aminopurine with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-thienyl-purine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions are often conducted in polar solvents.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted purine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-6-thienyl-purine involves its incorporation into nucleic acids, where it can form base pairs with complementary bases. This incorporation can affect the structural and functional properties of the nucleic acids, making it a valuable tool for studying nucleic acid dynamics and interactions. The compound’s fluorescent properties allow for real-time monitoring of these processes .

Comparison with Similar Compounds

2-Aminopurine: A constitutional isomer of adenine with enhanced photophysical features, widely used as a fluorescent nucleoside.

2,6-Diaminopurine: Another purine derivative with similar applications but lower quantum efficiency compared to 2-Amino-6-thienyl-purine.

Formycin: A related emissive adenosine analog with distinct photophysical properties.

Uniqueness: this compound stands out due to its unique combination of an amino group and a thienyl group, which confer distinct fluorescent properties and reactivity. Its ability to be site-specifically incorporated into nucleic acids and its high quantum yield make it particularly valuable for applications in nucleic acid research and biotechnology .

Biological Activity

2-Amino-6-thienyl-purine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimetabolite. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is a purine derivative characterized by the presence of a thienyl group at the 6-position of the purine ring. The synthesis typically involves the modification of existing purine nucleosides through substitution reactions. For instance, the compound can be synthesized from 6-iodopurine nucleosides using tributylstannylthiophene as a reagent, which enhances its properties for incorporation into nucleic acids .

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | CHNS |

| Molecular Weight | 180.23 g/mol |

| Purine Core | Yes |

| Thienyl Substitution | Present at position 6 |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated that this compound inhibits tumor cell proliferation effectively. For example, one study reported that derivatives of this compound showed enhanced potency against various human tumor cell lines, particularly those expressing folate receptors (FRα) and proton-coupled folate transporters (PCFT) .

The primary mechanism through which this compound exerts its antitumor effects is by inhibiting the enzyme glutamine amidotransferase (GARFTase), which is crucial for purine nucleotide biosynthesis. This inhibition leads to reduced availability of nucleotides necessary for DNA replication and cell division, thereby hindering tumor growth .

Antiviral Activity

In addition to its antitumor effects, this compound has shown promising antiviral activity. It has been noted that purine derivatives can block RNA-dependent RNA polymerase, which is essential for viral replication. This property makes it a candidate for further investigation in the treatment of viral infections .

Case Studies

- Cell Proliferation Inhibition : A study conducted on KB and IGROV1 human tumor cells demonstrated that this compound inhibited colony formation by over 99% at concentrations as low as 1 nM. This significant reduction in colony formation highlights its potential as a therapeutic agent against cancers expressing specific folate transporters .

- Fluorescent Properties : Research has also explored the fluorescent properties of nucleoside derivatives based on this compound. These derivatives can be site-specifically incorporated into RNA, allowing for advanced applications in molecular biology and genetic research .

Table 2: Summary of Biological Activities

Properties

IUPAC Name |

6-thiophen-2-yl-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5S/c10-9-13-6(5-2-1-3-15-5)7-8(14-9)12-4-11-7/h1-4H,(H3,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHLWIPINNRBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C3C(=NC(=N2)N)N=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591091 | |

| Record name | 6-(Thiophen-2-yl)-7H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156489-35-9 | |

| Record name | 6-(Thiophen-2-yl)-7H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.